

IUPAC name and CAS number for 2-(Pyridin-2-yloxy)benzaldehyde

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Compound of Interest

Compound Name: 2-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B135191

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In-Depth Technical Guide: 2-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Pyridin-2-yloxy)benzaldehyde**, a heterocyclic aromatic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical identity, including its IUPAC name and CAS number, and outlines a general synthetic methodology. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known biological activities of structurally related pyridine and benzaldehyde derivatives to infer its potential applications in drug discovery. The document also touches upon its role as a versatile building block for the synthesis of more complex molecules.

Chemical Identity and Properties

IUPAC Name: 2-(Pyridin-2-yloxy)benzaldehyde

CAS Number: 141580-71-4[1]

This compound features a benzaldehyde ring substituted at the ortho position with a pyridin-2-yloxy group. The presence of the pyridine ring, a well-known pharmacophore, and the reactive

aldehyde functionality make it an attractive scaffold for the development of novel therapeutic agents.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₂ H ₉ NO ₂ |
| Molecular Weight | 199.21 g/mol |

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(Pyridin-2-yloxy)benzaldehyde** is not readily available in peer-reviewed journals, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. The synthesis would likely involve a nucleophilic aromatic substitution reaction.

General Experimental Protocol:

A plausible synthetic route involves the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) with 2-hydroxybenzaldehyde (salicylaldehyde) in the presence of a base.

- Materials:

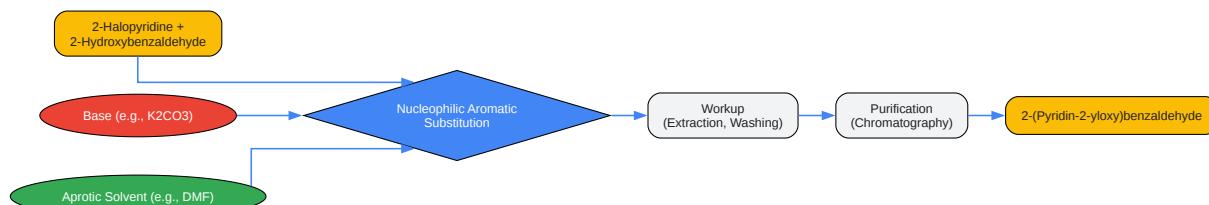
- 2-Halopyridine (e.g., 2-chloropyridine)
- 2-Hydroxybenzaldehyde (Salicylaldehyde)
- Base (e.g., potassium carbonate, sodium hydride)
- Aprotic polar solvent (e.g., dimethylformamide (DMF), acetonitrile)

- Procedure:

- To a solution of 2-hydroxybenzaldehyde in an appropriate aprotic polar solvent, a suitable base is added to deprotonate the hydroxyl group, forming the corresponding phenoxide.
- 2-Halopyridine is then added to the reaction mixture.

- The mixture is heated to facilitate the nucleophilic aromatic substitution reaction, where the phenoxide displaces the halide from the pyridine ring.
- The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
- The organic layer is then washed, dried, and concentrated under reduced pressure.
- The crude product is purified using a suitable technique, such as column chromatography or recrystallization, to yield pure **2-(Pyridin-2-yloxy)benzaldehyde**.

Logical Relationship of Synthesis:



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Caption: General workflow for the synthesis of **2-(Pyridin-2-yloxy)benzaldehyde**.

Potential Biological Activity and Signaling Pathway Involvement

Direct experimental evidence for the biological activity and signaling pathway modulation of **2-(Pyridin-2-yloxy)benzaldehyde** is scarce in the public domain. However, the activities of its

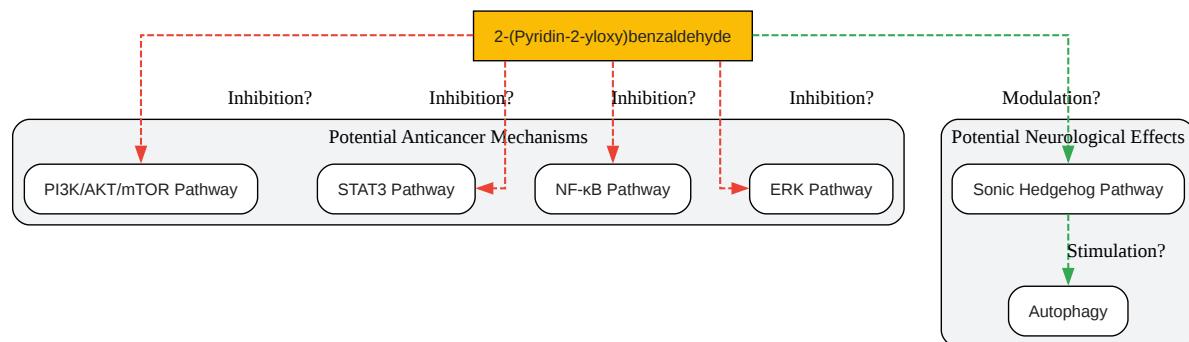
constituent moieties, benzaldehyde and pyridine, provide a basis for predicting its potential therapeutic applications.

Benzaldehyde Derivatives: Benzaldehyde and its derivatives have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. Some studies suggest that benzaldehyde can suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF κ B, and ERK pathways.^[2] Additionally, certain benzaldehydes have been shown to stimulate autophagy through the sonic hedgehog signaling pathway in neurological contexts.^[3]

Pyridine Derivatives: The pyridine nucleus is a common feature in many pharmaceuticals and is known to be associated with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.

Given these precedents, **2-(Pyridin-2-yloxy)benzaldehyde** could potentially exhibit a range of biological effects. However, it is crucial to note that these are inferred activities, and dedicated biological evaluation of the compound is required for confirmation.

Potential Signaling Pathway Interactions:



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Caption: Inferred potential signaling pathway interactions of **2-(Pyridin-2-yloxy)benzaldehyde** based on related compounds.

Applications in Research and Drug Development

2-(Pyridin-2-yloxy)benzaldehyde serves as a valuable building block in organic synthesis. The aldehyde group can readily undergo a variety of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and coupling reactions. This chemical versatility allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures, making it a useful intermediate in the synthesis of novel compounds for drug discovery and materials science.

Conclusion

2-(Pyridin-2-yloxy)benzaldehyde is a chemical entity with considerable potential, primarily as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. While specific biological data for this compound is not yet widely reported, the known activities of its structural components suggest that it warrants further investigation as a potential therapeutic agent. The synthetic methodology outlined in this guide provides a foundation for its preparation and subsequent biological evaluation. Future research should focus on the detailed biological characterization of this compound to elucidate its specific molecular targets and mechanisms of action.

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